molecular formula C17H19N3O2 B2872058 2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide CAS No. 1251560-34-5

2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide

Cat. No. B2872058
CAS RN: 1251560-34-5
M. Wt: 297.358
InChI Key: OEWUNYVACKEFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA belongs to the class of urea-based compounds and has been shown to exhibit antitumor and anti-inflammatory properties.

Scientific Research Applications

Hepatocellular Carcinoma (HCC) Treatment

The compound has shown promise in the treatment of HCC. It acts as an inhibitor of the IGF1R pathway, which is crucial for the proliferation and survival of cancer cells. Notably, a derivative of this compound demonstrated potent cytotoxicity against HepG2 cells, a type of liver cancer cell line, suggesting its potential as a therapeutic agent .

Kinase Inhibition

As part of its anti-cancer properties, the compound serves as a kinase inhibitor. It targets specific pathways involved in tumor angiogenesis and proliferation, such as VEGFR1–3, PDGFRβ, and Raf-MEK-ERK signaling. This makes it a valuable candidate for further research into cancer treatment .

Drug Resistance and Adverse Effects Reduction

The compound’s derivatives are being investigated for their ability to overcome drug resistance and reduce adverse effects associated with current HCC treatments like Sorafenib. This could lead to more effective and patient-friendly cancer therapies .

Antiproliferative Properties

Research indicates that the compound has significant antiproliferative effects. It can inhibit cell migration and colony formation, induce G2/M arrest, and trigger early-stage apoptosis in cancer cells .

Molecular Modeling and Drug Design

The compound is used in molecular modeling to understand its interaction with biological targets. This helps in the design of new drugs with optimized physicochemical properties and binding interactions for better efficacy .

Scaffold Hopping in Medicinal Chemistry

Scaffold hopping refers to the process of creating new molecular structures by replacing the core framework of a compound while retaining its pharmacological properties. The compound is used as a base for developing new analogs with potential medicinal benefits .

Optimization of Physicochemical Properties

The compound’s structure allows for modifications that can optimize its solubility, stability, and overall drug-like properties. This is crucial for its potential development into a viable pharmaceutical agent .

Computational Predictions for Drug Development

Computational tools predict the drug-likeness of the compound’s derivatives, assessing parameters like bioavailability and toxicity. This aids in preclinical evaluations and the selection of candidates for clinical trials .

properties

IUPAC Name

2-[4-[(3,4-dimethylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-3-6-15(9-12(11)2)20-17(22)19-14-7-4-13(5-8-14)10-16(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWUNYVACKEFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.